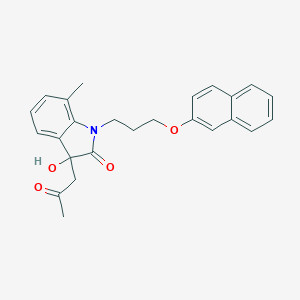![molecular formula C24H25N3O4 B368591 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919973-30-1](/img/structure/B368591.png)
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also work by protecting neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to protect neurons from damage. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide in lab experiments is its potential as a treatment for inflammation, cancer, and neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, research could be done to optimize the synthesis method and improve the yield of the compound.
Métodos De Síntesis
The synthesis of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has been reported in the literature. One method involves the reaction of 2-furoic acid with 1,2-diaminoethane to form 2-furyl-1,2-ethanediamine. This compound is then reacted with 1-(3-bromopropyl)-3-(3-methoxyphenoxy)benzimidazole to form the final product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has potential applications in scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to protect neurons from damage.
Propiedades
IUPAC Name |
N-[1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(25-24(28)22-12-6-14-31-22)23-26-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16-17H,7,13,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOJYNQUAFEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368511.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)
![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)




![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)
![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)
![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)